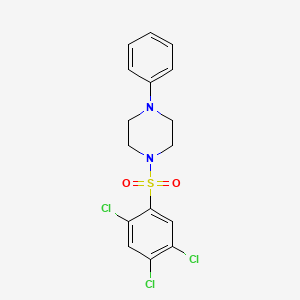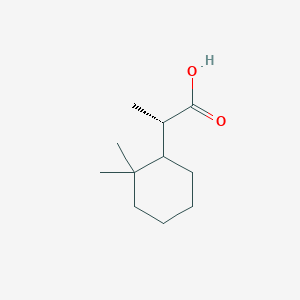
3-Aminoadamantane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoadamantane-1-carboxylic acid hydrochloride: is a versatile chemical compound with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound. This compound is widely used as a building block in the synthesis of various complex molecules and has applications in multiple fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoadamantane-1-carboxylic acid hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the nitration of adamantane to form 1-nitroadamantane, followed by reduction to 1-aminoadamantane. Subsequent carboxylation yields 3-Aminoadamantane-1-carboxylic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or other separation techniques to achieve the desired quality .
化学反应分析
Types of Reactions: 3-Aminoadamantane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other derivatives.
科学研究应用
Biology: In biological research, this compound serves as a scaffold for designing molecules that can interact with biological targets, such as enzymes or receptors. It is also used in the study of protein-ligand interactions and drug discovery .
Medicine: The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active molecules. It is investigated for its potential use in treating neurological disorders, infections, and other medical conditions .
Industry: In the industrial sector, 3-Aminoadamantane-1-carboxylic acid hydrochloride is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure imparts desirable properties to the final products, such as enhanced stability and performance .
作用机制
The mechanism of action of 3-Aminoadamantane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid adamantane core provides a stable framework for binding to these targets, while the amino and carboxylic acid groups facilitate interactions through hydrogen bonding, electrostatic forces, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
1-Aminoadamantane hydrochloride:
3-Aminoadamantane-1-carboxylic acid: The free acid form of the compound without the hydrochloride salt.
1-Adamantanecarboxylic acid: A related compound with a carboxylic acid group but lacking the amino group.
Uniqueness: 3-Aminoadamantane-1-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid functional groups on the adamantane core. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable building block in various fields of research and industry .
属性
IUPAC Name |
3-aminoadamantane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUAQGBJDDHTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-01-3 |
Source


|
| Record name | 3-aminoadamantane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2907620.png)

![5-(3-chlorophenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2907623.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2907625.png)



![6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2907631.png)
![1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2907632.png)


![N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2907638.png)

![2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2907641.png)
